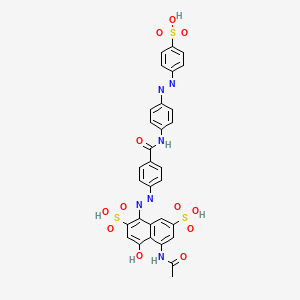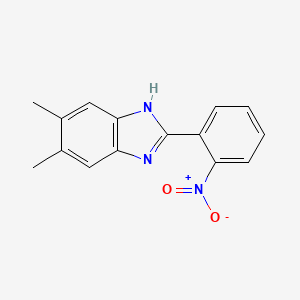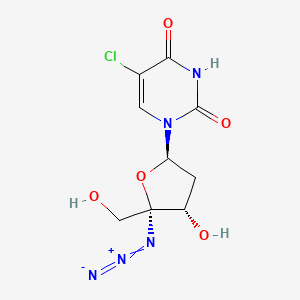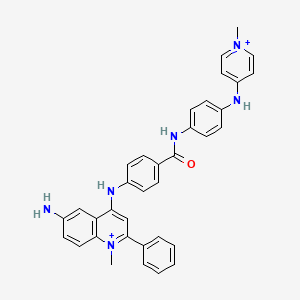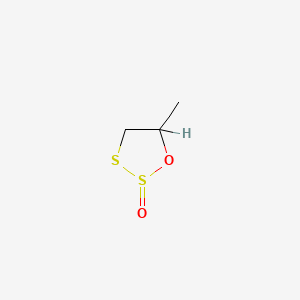
5-Methyl-1,2,3-oxadithiolane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2,3-oxadithiolane 2-oxide is a heterocyclic compound characterized by a five-membered ring containing oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-oxadithiolane 2-oxide typically involves the cyclization of heterocumulenes with strained heterocyclic compounds. One efficient method employs the conjugated base of nitromethane as an organocatalyst to promote the cyclization reaction at ambient conditions . For example, the reaction between carbon disulfide and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent yields 5-Methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and the use of heterocumulenes and strained heterocycles can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,2,3-oxadithiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
5-Methyl-1,2,3-oxadithiolane 2-oxide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 5-Methyl-1,2,3-oxadithiolane 2-oxide exerts its effects involves its ability to undergo nucleophilic attack and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in biochemical assays, the compound may interact with enzymes or other proteins, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the methyl group at the 5-position.
1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the ring.
1,3-Oxathiolane-2-thione: Similar structure but with a thione group instead of an oxide group.
Uniqueness
5-Methyl-1,2,3-oxadithiolane 2-oxide is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the methyl group at the 5-position. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
89713-84-8 |
|---|---|
Formule moléculaire |
C3H6O2S2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
5-methyloxadithiolane 2-oxide |
InChI |
InChI=1S/C3H6O2S2/c1-3-2-6-7(4)5-3/h3H,2H2,1H3 |
Clé InChI |
LENXNZATUKOURH-UHFFFAOYSA-N |
SMILES canonique |
CC1CSS(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



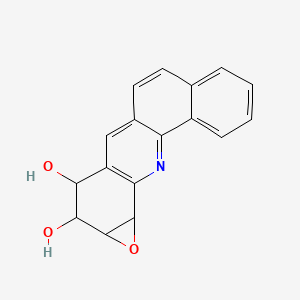
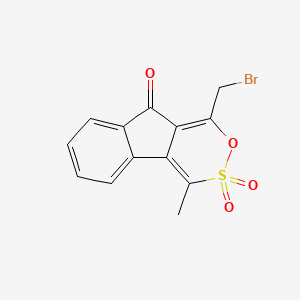
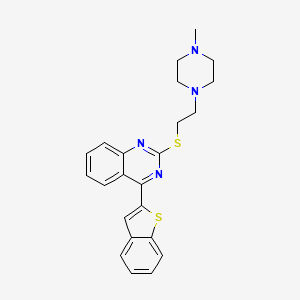
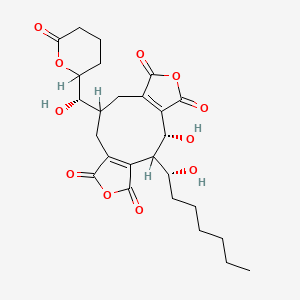


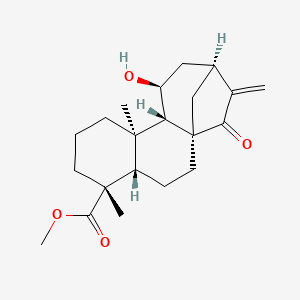
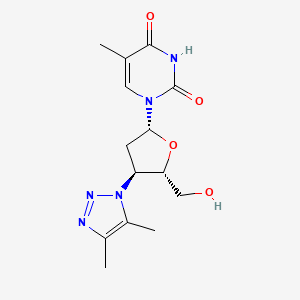
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
